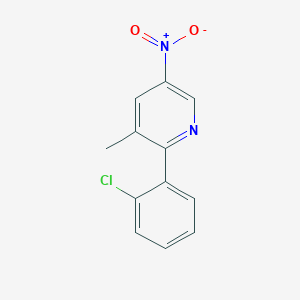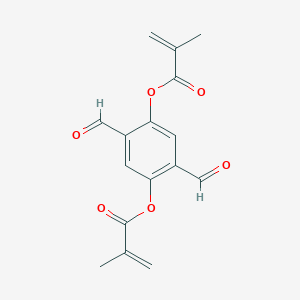
p-SCN-Bn-TCMC HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane (TCMC) with 4-isothiocyanatobenzyl chloride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to confirm its chemical structure and purity before being released for use in research and medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
p-SCN-Bn-TCMC HCl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Complexation Reactions: The TCMC moiety can form stable complexes with metal ions, particularly radio-isotopic heavy metals, through coordination bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols.
Complexation Reactions: Metal ions such as lead-212 and mercury-197 are commonly used.
Major Products Formed
Substitution Reactions: Thiourea and dithiocarbamate derivatives.
Complexation Reactions: Stable metal complexes with radio-isotopic heavy metals.
Wissenschaftliche Forschungsanwendungen
p-SCN-Bn-TCMC HCl has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable complexes with metal ions. The isothiocyanate group reacts with nucleophiles, allowing the compound to conjugate with biomolecules. The TCMC moiety then chelates metal ions, forming a stable complex that can be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the binding of the chelated metal ion to specific receptors or biomolecules, enabling targeted delivery and imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-SCN-Bn-DOTA: Another bifunctional chelator with similar applications in radiopharmaceuticals and imaging.
DO3AM: A chelator used in the synthesis of metal complexes for diagnostic and therapeutic purposes.
Uniqueness
p-SCN-Bn-TCMC HCl is unique due to its high stability and strong binding affinity for radio-isotopic heavy metals. This makes it particularly suitable for applications in targeted alpha therapy and diagnostic imaging, where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C24H41Cl4N9O4S |
|---|---|
Molekulargewicht |
693.5 g/mol |
IUPAC-Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChI-Schlüssel |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)

![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)




![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)



